N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine
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Overview
Description
N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenyl group attached to the methoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protection, which is then followed by the reaction with 4-fluorobenzyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as crystallization and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein synthesis and enzyme interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets. The fluorophenyl group can participate in various binding interactions, while the methoxycarbonyl moiety can influence the compound’s reactivity and stability. These interactions can affect pathways involved in protein synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
- N-{[(2-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine
Uniqueness
N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
CAS No. |
75466-70-5 |
---|---|
Molecular Formula |
C17H16FNO4 |
Molecular Weight |
317.31 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenyl)methoxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-13(7-9-14)11-23-17(22)19-15(16(20)21)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
InChI Key |
ZJEZBEPQBFVQPO-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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